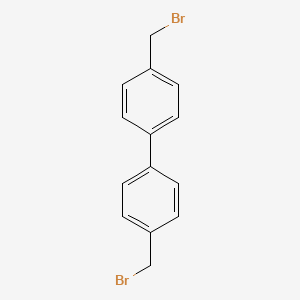

4,4'-Bis(bromomethyl)biphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4-[4-(bromomethyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Br2/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUGRILXVBKBID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347417 | |

| Record name | 4,4'-Bis(bromomethyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20248-86-6 | |

| Record name | 4,4'-Bis(bromomethyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Bis(bromomethyl)biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,4'-Bis(bromomethyl)biphenyl from 4,4'-Dimethylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,4'-bis(bromomethyl)biphenyl, a valuable bifunctional building block in organic synthesis. The document details the prevalent synthetic methodologies, with a focus on the radical bromination of 4,4'-dimethylbiphenyl (B165725). It includes detailed experimental protocols, quantitative data for characterization, and a discussion of the compound's applications, particularly its role as an intermediate in the synthesis of pharmaceutically active compounds.

Introduction

This compound is a versatile organic intermediate characterized by a biphenyl (B1667301) core functionalized with two bromomethyl groups at the para positions. These reactive benzylic bromide moieties make it a valuable precursor for the synthesis of a wide range of more complex molecules. Its rigid biphenyl backbone and bifunctional nature allow for its use in the construction of polymers, cross-linking agents, and as a key component in the synthesis of active pharmaceutical ingredients (APIs). The most common and efficient method for its preparation is the free-radical bromination of the readily available starting material, 4,4'-dimethylbiphenyl.

Synthesis of the Starting Material: 4,4'-Dimethylbiphenyl

The precursor, 4,4'-dimethylbiphenyl, can be synthesized through several methods, with coupling reactions being the most common. The Ullmann reaction, involving the copper-mediated coupling of an aryl halide, and the Suzuki or Kumada cross-coupling reactions are effective approaches. Below is a summary of typical reaction conditions and yields.

Table 1: Synthesis of 4,4'-Dimethylbiphenyl

| Coupling Reaction | Reagents and Conditions | Solvent | Yield (%) | Reference |

| Ullmann Coupling | p-Bromotoluene, Copper powder | Sand (as diluent) or neat | ~54-60% | [1] |

| Kumada Coupling | p-Tolylmagnesium bromide, p-Bromotoluene, Ni or Pd catalyst | THF/DME | High | [2] |

| Grignard Coupling | (4-methylphenyl)magnesium bromide, Thallium(I) bromide | Tetrahydrofuran (B95107), Benzene (B151609) | ~95% (Grignard formation) | [3] |

Detailed Experimental Protocol: Grignard Coupling for 4,4'-Dimethylbiphenyl Synthesis

This protocol is adapted from a procedure for the synthesis of (4-methylphenyl)magnesium bromide and its subsequent coupling.[3]

Materials and Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with drying tube

-

Mechanical stirrer

-

Pressure-equalizing dropping funnel with gas-inlet tube

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Thallium(I) bromide

-

Anhydrous benzene

-

0.1 N Hydrochloric acid

-

Anhydrous sodium sulfate (B86663)

-

Nitrogen gas supply

Procedure:

Part A: Preparation of (4-methylphenyl)magnesium bromide

-

A 500-mL, three-necked, round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel is purged with dry nitrogen.

-

The flask is charged with magnesium turnings (6.25 g, 0.256 g-atom) and anhydrous THF (50 mL).

-

A solution of 4-bromotoluene (42.7 g, 0.250 mole) in anhydrous THF (100 mL) is placed in the dropping funnel.

-

Approximately 10 mL of the 4-bromotoluene solution is added to the flask to initiate the Grignard reaction, with stirring.

-

Once the reaction commences, the remaining 4-bromotoluene solution is added at a rate to maintain a gentle reflux. The addition is typically complete within 1 hour.

-

The mixture is refluxed for an additional hour and then cooled. The yield of the Grignard reagent is approximately 95%.[3]

Part B: Coupling to 4,4'-Dimethylbiphenyl

-

A 1-L, three-necked, round-bottom flask is charged with thallium(I) bromide (101 g, 0.356 mole) and anhydrous benzene (400 mL).

-

The slurry is stirred vigorously under a stream of dry nitrogen.

-

The prepared (4-methylphenyl)magnesium bromide solution is rapidly added to the flask. A black precipitate forms almost immediately.

-

The reaction mixture is refluxed with stirring for 4 hours under a nitrogen atmosphere.

-

After cooling, the mixture is filtered, and the collected metallic thallium is washed with diethyl ether.

-

The organic layer is washed sequentially with 0.1 N hydrochloric acid (100 mL) and water (100 mL), then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by dissolving the crude product in benzene and filtering through a short column of alumina, eluting with benzene.

Synthesis of this compound

The conversion of 4,4'-dimethylbiphenyl to this compound is most effectively achieved through a free-radical substitution reaction, specifically the Wohl-Ziegler bromination.[4] This method utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under reflux conditions, often with photochemical initiation.

Reaction Mechanism and Conditions

The reaction proceeds via a radical chain mechanism. A radical initiator generates a bromine radical from NBS. This bromine radical then abstracts a benzylic hydrogen from a methyl group of 4,4'-dimethylbiphenyl, forming a resonance-stabilized benzylic radical. This radical then reacts with another molecule of NBS to yield the brominated product and a new bromine radical, propagating the chain. The use of a non-polar solvent like carbon tetrachloride (historically) or safer alternatives like acetonitrile (B52724) or cyclohexane (B81311) is common.[5][6]

Table 2: Quantitative Data for this compound Synthesis

| Parameter | Value | Reference |

| Starting Material | 4,4'-Dimethylbiphenyl | |

| Molecular Formula | C₁₄H₁₄ | |

| Molar Mass | 182.26 g/mol | |

| Melting Point | 121-124 °C | |

| Product | This compound | |

| Molecular Formula | C₁₄H₁₂Br₂ | [7] |

| Molar Mass | 340.05 g/mol | [7] |

| Melting Point | 170-173 °C | |

| Reaction Conditions | ||

| Brominating Agent | N-Bromosuccinimide (NBS) | |

| Radical Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) | |

| Solvent | Carbon tetrachloride (CCl₄), Acetonitrile (CH₃CN), or Chlorobenzene | [6] |

| Reaction Temperature | Reflux | |

| Yield | Variable, typically moderate to high | |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃) | δ 4.48 (s, 4H, PhCH₂ Br), 7.37 (s, 4H, ArH ) | [8] |

| ¹³C NMR (CDCl₃) | δ 33.0 (PhC H₂Br), 129.6 (Ar-C H), 138.1 (Ar-C ) | [8] |

Detailed Experimental Protocol: Wohl-Ziegler Bromination

This protocol is a generalized procedure based on established methods for benzylic bromination.[4][6]

Materials and Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat source

-

UV lamp (optional, for initiation)

-

4,4'-Dimethylbiphenyl

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Anhydrous solvent (e.g., acetonitrile or chlorobenzene)

-

Sodium sulfite (B76179) or sodium thiosulfate (B1220275) solution

-

Filtration apparatus

-

Recrystallization solvents (e.g., toluene (B28343), ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve 4,4'-dimethylbiphenyl (1 equivalent) in the chosen anhydrous solvent (e.g., acetonitrile).

-

Add N-bromosuccinimide (2.0-2.2 equivalents) and a catalytic amount of AIBN or BPO (e.g., 0.02-0.1 equivalents).

-

The flask is equipped with a reflux condenser and the mixture is heated to reflux with vigorous stirring. Initiation can be facilitated by irradiation with a UV lamp.[5]

-

The reaction progress is monitored by TLC or HPLC. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide (B58015) floats on the surface of the reaction mixture.

-

After completion, the reaction mixture is cooled to room temperature.

-

The precipitated succinimide is removed by filtration.

-

The filtrate is washed with an aqueous solution of sodium sulfite or sodium thiosulfate to quench any remaining bromine, followed by washing with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent such as toluene or ethyl acetate (B1210297) to afford this compound as a white to off-white solid.

Safety Precautions

-

N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. NBS can decompose over time, releasing bromine, and should be stored in a refrigerator.[9]

-

Radical Initiators (AIBN, BPO): These compounds can be thermally unstable and potentially explosive. They should be stored and handled according to the manufacturer's safety guidelines.

-

Solvents: Chlorinated solvents like carbon tetrachloride are toxic and environmentally harmful and should be replaced with safer alternatives like acetonitrile whenever possible.[5][6] All solvents should be handled in a fume hood.

-

Bromomethyl Compounds: Benzylic bromides are lachrymatory and alkylating agents. Direct contact with skin and eyes should be avoided.

-

Reaction Exotherm: Radical brominations can be exothermic. The reaction should be monitored carefully, especially during the initiation phase, and appropriate cooling should be available if needed.

Applications in Drug Development and Organic Synthesis

This compound serves as a versatile building block for the synthesis of more complex molecules due to its two reactive sites. It is particularly valuable in the construction of compounds with extended, rigid architectures.

While the closely related 4'-bromomethyl-2-cyanobiphenyl (B120350) is a well-established key intermediate in the synthesis of sartan-class antihypertensive drugs like Losartan and Valsartan,[10][11][12][13] this compound can be used to synthesize symmetrical molecules with potential therapeutic applications. For instance, its bifunctionality allows for the synthesis of macrocycles and ligands for metal complexes, which are areas of interest in drug design. It can also be used to link two pharmacophores, creating bivalent drugs that can interact with multiple receptor sites.

The PARP inhibitor Olaparib (B1684210) is a notable drug in cancer therapy.[14][15][16][17] While the direct synthesis of Olaparib does not typically start from this compound, the biphenyl moiety is a key structural feature of many biologically active molecules, and this intermediate provides a convenient route to introduce this scaffold.

Visualizations

Reaction Pathway

Caption: Synthetic pathway for this compound.

Experimental Workflow

Caption: Experimental workflow for the Wohl-Ziegler bromination.

Role as a Synthetic Building Block

Caption: Role of this compound as a bifunctional building block.

References

- 1. Ullmann Reaction [organic-chemistry.org]

- 2. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Wohl-Ziegler Reaction [organic-chemistry.org]

- 5. A Safe and Green Benzylic Radical Bromination Experiment: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C14H12Br2 | CID 621238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. scientificupdate.com [scientificupdate.com]

- 10. benchchem.com [benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Page loading... [wap.guidechem.com]

- 14. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]

- 15. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,4'-Bis(bromomethyl)biphenyl: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bis(bromomethyl)biphenyl is a versatile organic compound that serves as a crucial building block and cross-linking agent in a multitude of synthetic applications. Its rigid biphenyl (B1667301) core functionalized with two reactive bromomethyl groups makes it an ideal candidate for the construction of complex molecular architectures, including polymers, macrocycles, and pharmacologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its key applications.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below, providing essential data for its handling, application, and analysis.

| Property | Value |

| Molecular Formula | C₁₄H₁₂Br₂ |

| Molecular Weight | 340.05 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 169-173 °C[1][2][3] |

| Boiling Point | 399.8 ± 37.0 °C (Predicted)[1] |

| Solubility | Slightly soluble in acetonitrile, chloroform, and ethyl acetate.[1] |

| InChI Key | HMUGRILXVBKBID-UHFFFAOYSA-N[4] |

| CAS Number | 20248-86-6[1] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | ~4.5 | Singlet | -CH ₂Br |

| ~7.5 | Multiplet | Aromatic Protons | |

| ¹³C NMR | ~33.0 | -C H₂Br | |

| ~129.1, ~129.3, ~138.4 | Aromatic Carbons |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. The ¹H NMR spectrum is characterized by a distinctive singlet for the four equivalent protons of the two bromomethyl groups, typically appearing around δ 4.3–4.5 ppm.[4]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | Aromatic C-H Stretch |

| ~2920, ~2850 | Medium | Aliphatic C-H Stretch |

| ~1600, ~1485 | Strong | Aromatic C=C Stretch |

| ~1210 | Strong | C-Br Stretch |

| ~800 | Strong | para-Disubstituted C-H Bend |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 338, 340, 342 | Molecular ion peaks ([M]⁺, [M+2]⁺, [M+4]⁺) showing the characteristic isotopic pattern for two bromine atoms. |

| 261, 259 | Fragment corresponding to the loss of one Br atom. |

| 180 | Fragment corresponding to the biphenylmethyl cation.[5] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.

Synthesis of this compound

The most common method for the synthesis of this compound is the radical bromination of 4,4'-dimethylbiphenyl (B165725) using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator.

Materials:

-

4,4'-Dimethylbiphenyl

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Sodium bicarbonate solution (5%)

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4'-dimethylbiphenyl in carbon tetrachloride.

-

Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux under illumination with a UV lamp or a high-wattage incandescent lamp to initiate the radical reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide (B58015) byproduct.

-

Wash the filtrate sequentially with a 5% sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a crystalline solid of high purity.

Materials:

-

Crude this compound

-

Toluene or another suitable solvent system (e.g., ethyl acetate/hexanes)

Procedure:

-

Dissolve the crude product in a minimal amount of hot toluene.[6]

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.[7]

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

FTIR Spectroscopy:

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.

-

Background Collection: Record a background spectrum of the empty ATR crystal.

-

Sample Analysis: Record the spectrum of the sample. The instrument's software will automatically generate the transmittance or absorbance spectrum.

Mass Spectrometry:

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI).

-

Analysis: Acquire the mass spectrum over a suitable mass range to observe the molecular ion and characteristic fragment ions.

Reactivity and Applications

The primary reactivity of this compound stems from the two benzylic bromide groups, which are excellent leaving groups in nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functionalities.

Nucleophilic Substitution Reactions

This compound readily reacts with various nucleophiles, such as amines, thiols, carboxylates, and phosphites, to form disubstituted biphenyl derivatives.

General Experimental Protocol for Nucleophilic Substitution:

-

Dissolve this compound in a suitable polar aprotic solvent (e.g., DMF, acetonitrile).

-

Add at least two equivalents of the nucleophile. If the nucleophile is an amine or thiol, a non-nucleophilic base (e.g., K₂CO₃, Et₃N) is typically added to neutralize the HBr byproduct.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work-up the reaction mixture, which typically involves partitioning between an organic solvent and water, followed by separation and drying of the organic layer.

-

Purify the product by recrystallization or column chromatography.

An example is the synthesis of 4,4'-bis(phosphonomethyl)biphenyl by reacting this compound with triethyl phosphite. In this reaction, the mixture is heated to 140°C for 5 hours.[4]

Cross-Linking Agent in Polymer Synthesis

A significant application of this compound is its use as a cross-linking agent to create three-dimensional polymer networks. The two reactive sites can form covalent bonds with different polymer chains, thereby enhancing the mechanical strength, thermal stability, and chemical resistance of the resulting material.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Nucleophilic Substitution Reaction Pathway

Caption: General pathway for the Sₙ2 reaction of this compound with nucleophiles.

References

- 1. How To [chem.rochester.edu]

- 2. DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.psu.edu [pure.psu.edu]

- 4. rsc.org [rsc.org]

- 5. 4-BROMOMETHYLBIPHENYL(2567-29-5) 1H NMR [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Reactivity of Benzylic Bromides in Biphenyl Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of benzylic bromides within biphenyl (B1667301) systems. It covers the core principles governing their reactivity, details experimental protocols for their synthesis and kinetic analysis, and presents quantitative data to facilitate comparative understanding. The information herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize these versatile chemical entities.

Introduction: The Enhanced Reactivity of Benzylic Systems

Benzylic halides are a class of organic compounds that exhibit heightened reactivity in nucleophilic substitution reactions. This increased reactivity is attributed to the stability of the benzylic carbocation intermediate that can form during SN1 reactions or the stabilization of the transition state in SN2 reactions. The adjacent aromatic ring, through resonance, delocalizes the positive charge of the carbocation, thereby lowering the activation energy for its formation.[1]

In biphenyl systems, where a bromomethyl group is attached to one of the phenyl rings, this benzylic reactivity is further modulated by the electronic and steric influence of the second phenyl ring. This guide will delve into the nuances of these effects.

Factors Influencing Reactivity

The reactivity of benzylic bromides in biphenyl systems is primarily governed by a combination of electronic and steric effects.

2.1 Electronic Effects

The nature and position of substituents on both phenyl rings can significantly alter the electron density at the benzylic carbon, thereby influencing the stability of the carbocation intermediate or the transition state.

-

Electron-donating groups (EDGs) , such as alkoxy or alkyl groups, on either ring increase the electron density of the aromatic system. This enhances the stabilization of the benzylic carbocation through resonance and inductive effects, leading to an increased rate of nucleophilic substitution.[2]

-

Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, decrease the electron density of the aromatic system. This destabilizes the benzylic carbocation, thereby decreasing the rate of nucleophilic substitution.[2]

The position of the substituent is also critical. Substituents at the ortho and para positions have a more pronounced electronic effect due to their ability to directly participate in resonance with the benzylic center.[3]

2.2 Steric Effects

Steric hindrance plays a crucial role in the reactivity of these systems.

-

Bulky substituents at the ortho positions of the biphenyl rings can restrict rotation around the biphenyl single bond, leading to atropisomerism.[4] This restricted geometry can influence the accessibility of the benzylic carbon to incoming nucleophiles.

-

In SN2 reactions, bulky groups near the reaction center will sterically hinder the backside attack of the nucleophile, slowing down the reaction rate.[5][6]

-

The planarity of the biphenyl system is essential for maximal resonance stabilization. Bulky ortho substituents can force the phenyl rings out of plane, reducing the overlap between their π-systems and thus diminishing the resonance stabilization of the benzylic carbocation.[4]

Caption: Factors influencing the reactivity of benzylic bromides in biphenyl systems.

Synthesis of Benzylic Bromides in Biphenyl Systems

A common method for the synthesis of benzylic bromides from their corresponding methyl-substituted biphenyl precursors is through free radical bromination, often using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or light.

3.1 General Experimental Protocol: Synthesis of 4'-(Bromomethyl)biphenyl-2-carbonitrile

This protocol is adapted from established procedures for the benzylic bromination of substituted biphenyls.[7][8]

Materials:

-

4'-Methylbiphenyl-2-carbonitrile

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(2,4-dimethylvaleronitrile) (V-65) or other suitable radical initiator

-

Methylene (B1212753) chloride (CH2Cl2) or other suitable halogenated hydrocarbon solvent

-

Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 0.2%)

-

Water

Equipment:

-

Reaction flask equipped with a reflux condenser, magnetic stirrer, and thermometer

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In the reaction flask, dissolve 4'-methylbiphenyl-2-carbonitrile in methylene chloride.

-

Add N-bromosuccinimide and the azobis compound (radical initiator) to the solution.

-

Heat the mixture to reflux (the internal temperature will depend on the solvent, e.g., around 41-43°C for bromoethane) and maintain reflux with stirring for a specified period (e.g., 4 hours).[8] The reaction progress can be monitored by techniques such as TLC or HPLC.

-

After the reaction is complete, cool the mixture.

-

Wash the reaction mixture with an aqueous sodium hydroxide solution to remove the succinimide (B58015) byproduct.[8]

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude 4'-(bromomethyl)biphenyl-2-carbonitrile can be further purified by recrystallization or chromatography.

Caption: General workflow for the synthesis of a bromomethylbiphenyl compound.

Quantitative Reactivity Data

While comprehensive kinetic data for a wide range of substituted bromomethylbiphenyls is dispersed throughout the literature, we can summarize the expected trends and some specific examples. The reactivity is often discussed in the context of specific reactions, such as solvolysis or cross-coupling reactions.

For instance, in Suzuki-Miyaura cross-coupling reactions, the reactivity of benzylic halides is well-documented.[9] Electron-deficient benzylic bromides, such as those with nitro or acetyl groups, have been shown to react faster. For example, the reaction of 4-nitrophenyl bromide and 4-acetophenyl bromide can be completed in as little as 5 minutes under certain catalytic conditions.[10] This highlights the significant influence of electron-withdrawing groups on the reactivity at the benzylic position in related systems.

The following table summarizes the expected relative reactivity based on the principles of electronic effects in SN1-type reactions.

| Substituent on Biphenyl Ring | Position | Expected Effect on Reactivity (SN1) | Rationale |

| -OCH3 (Methoxy) | para | Increase | Strong electron-donating group, stabilizes carbocation via resonance. |

| -CH3 (Methyl) | para | Increase | Weak electron-donating group, stabilizes carbocation via hyperconjugation and induction.[6] |

| -H (None) | - | Baseline | Reference compound. |

| -Cl (Chloro) | para | Decrease | Inductively electron-withdrawing, destabilizes carbocation. |

| -CN (Cyano) | para | Decrease | Strongly electron-withdrawing, destabilizes carbocation. |

| -NO2 (Nitro) | para | Decrease | Strongly electron-withdrawing, destabilizes carbocation. |

This table represents qualitative predictions based on established electronic effects. Actual quantitative rates would require specific kinetic studies.

Mechanistic Considerations

Benzylic bromides in biphenyl systems can undergo nucleophilic substitution through both SN1 and SN2 mechanisms. The predominant pathway depends on several factors:

-

Structure of the benzylic bromide: Increased substitution at the benzylic carbon favors the SN1 mechanism.

-

Nucleophile: Weak nucleophiles and protic solvents favor the SN1 mechanism, while strong nucleophiles and aprotic polar solvents favor the SN2 mechanism.[6]

-

Leaving group: Bromide is a good leaving group, which facilitates both SN1 and SN2 reactions.[1]

-

Electronic effects: As discussed, electron-donating groups stabilize the carbocation intermediate, favoring the SN1 pathway.

Caption: Simplified SN1 reaction pathway for a benzylic bromide in a biphenyl system.

Conclusion

Benzylic bromides in biphenyl systems are highly valuable intermediates in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Their reactivity is a finely tunable parameter, heavily influenced by the electronic and steric properties of substituents on the biphenyl scaffold. A thorough understanding of these governing principles allows for the rational design of synthetic routes and the prediction of reaction outcomes. The experimental protocols and data presented in this guide serve as a foundational resource for professionals working with these important chemical building blocks.

References

- 1. theses.gla.ac.uk [theses.gla.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]

- 5. youtube.com [youtube.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. data.epo.org [data.epo.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 4,4'-Bis(bromomethyl)biphenyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,4'-Bis(bromomethyl)biphenyl in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on presenting the existing qualitative information and furnishing a detailed, adaptable experimental protocol for the quantitative determination of its solubility. This guide is intended to support research, process development, and formulation activities where this compound is utilized.

Introduction to this compound

This compound is a brominated organic compound with a biphenyl (B1667301) core. Its structure, featuring two bromomethyl groups, makes it a valuable bifunctional reagent in organic synthesis, particularly in the preparation of polymers, macrocycles, and as a cross-linking agent. Understanding its solubility in organic solvents is critical for its effective use in these applications, influencing reaction kinetics, purification methods, and formulation strategies.

Qualitative Solubility Data

Publicly available data on the solubility of this compound is primarily qualitative. The compound is generally described as having low solubility in polar solvents and higher solubility in non-polar and some polar aprotic organic solvents. A summary of the available qualitative solubility information is presented in Table 1.

| Solvent | CAS Number | Qualitative Solubility |

| Acetonitrile | 75-05-8 | Slightly Soluble[1] |

| Chloroform | 67-66-3 | Slightly Soluble[1] |

| Ethyl Acetate | 141-78-6 | Slightly Soluble[1] |

Table 1: Qualitative Solubility of this compound in Selected Organic Solvents

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible solubility data, a standardized experimental protocol is essential. The following section details a robust methodology based on the widely accepted shake-flask method for determining the thermodynamic solubility of a crystalline organic compound.

Principle

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (crystalline, >98% purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.01 mg)

-

Vials with screw caps (B75204) (e.g., 4 mL or 20 mL)

-

Orbital shaker or wrist-action shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical instrument.

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Weigh an excess amount of this compound (e.g., 10-20 mg) into a series of vials. The exact amount should be recorded.

-

Add a known volume of the selected organic solvent (e.g., 2 mL) to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to reach a stable concentration.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 1 hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilute the filtered saturated solution with a known volume of the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.

-

The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

References

In-Depth Technical Guide to the Thermal Stability and Decomposition of 4,4'-Bis(bromomethyl)biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bis(bromomethyl)biphenyl is a bifunctional aromatic compound widely utilized as a cross-linking agent and a key intermediate in the synthesis of various organic materials, including polymers and pharmaceuticals. Its chemical structure, featuring a rigid biphenyl (B1667301) backbone and two reactive bromomethyl groups, imparts a unique combination of thermal stability and chemical reactivity. Understanding the thermal stability and decomposition profile of this compound is critical for its safe handling, storage, and application in high-temperature processes. This technical guide provides a comprehensive overview of the expected thermal properties of this compound, detailed experimental protocols for its analysis, and a plausible decomposition pathway.

Expected Thermal Properties

The thermal stability of this compound is primarily dictated by the interplay between the highly stable biphenyl core and the more labile carbon-bromine bonds of the bromomethyl groups.

-

Biphenyl Core: The biphenyl moiety is known for its exceptional thermal stability. Unsubstituted biphenyl is used as a heat transfer agent and remains stable at temperatures up to 400°C[1]. This inherent stability is attributed to the strength of the aromatic C-C and C-H bonds. The precursor, 4,4'-dimethylbiphenyl, exhibits a high boiling point of 295°C, further indicating the robustness of the core structure.

-

Bromomethyl Groups: The benzylic C-Br bonds are the weakest points in the molecule and are expected to be the initiation sites for thermal decomposition. For comparison, benzyl (B1604629) bromide undergoes decomposition at elevated temperatures[2][3][4][5]. The primary decomposition step is the homolytic cleavage of the C-Br bond to form a benzyl radical and a bromine atom.

Based on these considerations, the thermal decomposition of this compound is anticipated to occur at a temperature significantly lower than that of the biphenyl core itself, likely initiated by the scission of the C-Br bonds.

Quantitative Data (Estimated)

The following table summarizes the estimated thermal properties of this compound based on the analysis of its structural components and related compounds. These values should be confirmed by experimental analysis.

| Property | Estimated Value | Method of Analysis | Notes |

| Melting Point (°C) | 170 - 173 | DSC/Melting Point Apparatus | This is the most consistently reported experimental value. |

| Onset of Decomposition (Tonset) (°C) | 250 - 300 | TGA | Estimated based on the lability of the benzylic C-Br bond. |

| Temperature of Maximum Decomposition Rate (Tmax) (°C) | 300 - 350 | TGA/DTG | Represents the temperature at which the most significant weight loss occurs. |

| Residue at 600°C (%) | < 10 | TGA | Significant volatilization of decomposition products is expected. |

Plausible Decomposition Pathway

The thermal decomposition of this compound likely proceeds through a free-radical mechanism initiated by the cleavage of the C-Br bonds. The resulting biradical species can then undergo a series of reactions, including hydrogen abstraction, recombination, and fragmentation, leading to the formation of various volatile and polymeric products.

Experimental Protocols

To experimentally determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: Use an inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the sample mass (%) as a function of temperature (°C).

-

Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the initial mass loss step.

-

Calculate the first derivative of the mass loss curve (DTG curve) to determine the temperature of maximum decomposition rate (Tmax), which corresponds to the peak of the DTG curve.

-

Record the residual mass at 600°C.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and identify any exothermic or endothermic events associated with decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Atmosphere: Use an inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min).

-

Heating Program:

-

Equilibrate the sample at 25°C.

-

Heat the sample from 25°C to a temperature above its expected decomposition range (e.g., 400°C) at a constant heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the heat flow (mW) as a function of temperature (°C).

-

Identify the endothermic peak corresponding to the melting point.

-

Observe for any broad exothermic events at higher temperatures, which would indicate decomposition.

-

Conclusion

While direct experimental data on the thermal decomposition of this compound is limited, a comprehensive understanding of its thermal stability can be inferred from the well-established properties of its constituent chemical moieties. The compound is expected to exhibit good thermal stability, with decomposition initiated by the cleavage of the C-Br bonds at temperatures likely in the range of 250-300°C. For applications requiring precise knowledge of its thermal behavior, it is imperative to conduct experimental analyses using standard techniques such as TGA and DSC, following the protocols outlined in this guide. This will ensure safe handling and optimal performance in its various applications.

References

Navigating the Synthesis and Handling of 4,4'-Bis(bromomethyl)biphenyl: A Technical Guide to Health and Safety

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bis(bromomethyl)biphenyl is a versatile bifunctional reagent frequently employed in organic synthesis, particularly in the construction of larger molecular architectures such as polymers and macrocycles. Its utility stems from the two reactive bromomethyl groups, which can readily undergo nucleophilic substitution reactions. However, the inherent reactivity of this compound also necessitates a thorough understanding of its potential health and safety hazards. This technical guide provides an in-depth overview of the critical safety considerations, handling protocols, and potential toxicological profile of this compound to ensure its safe application in a research and development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear indication of its primary dangers.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage[1][3][4] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[4] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life[1] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1][2] |

The signal word for this chemical is "Danger".[3][4][5] It is crucial to recognize that this compound is corrosive and can cause severe damage upon contact with skin and eyes.[3][4] Ingestion is harmful, and its release into the environment can have significant, long-lasting adverse effects on aquatic ecosystems.[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

Table 2: Physicochemical Data of this compound

| Property | Value |

| Chemical Formula | C₁₄H₁₂Br₂[3] |

| Molecular Weight | 340.05 g/mol [2][5] |

| Appearance | Powder[5][6] |

| Melting Point | 170-173 °C[5][6] |

| Flash Point | Not applicable[2][5] |

| CAS Number | 20248-86-6[3][5] |

Safe Handling and Storage Protocols

Proper handling and storage are paramount to minimizing the risks associated with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

Experimental Workflow: Safe Handling in a Laboratory Setting

Caption: A logical workflow for the safe handling and storage of this compound.

All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] Personal protective equipment is mandatory and includes:

-

Eye Protection: Chemical safety goggles and a face shield.[3]

-

Hand Protection: Wear suitable protective gloves.[3]

-

Skin and Body Protection: A lab coat and appropriate protective clothing are necessary to prevent skin contact.[3]

Storage Conditions

The compound should be stored in a tightly sealed container in a cool, dark, and well-ventilated place.[4] It should be stored locked up and away from incompatible materials such as oxidizing agents.[3][4]

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

Emergency Response Workflow

Caption: A flowchart outlining immediate actions in case of exposure or spillage.

First-Aid Measures

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[3][4]

-

Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water or shower. Immediately call a poison center or doctor.[3][4]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[3][4]

-

Ingestion: If swallowed, rinse the mouth but do not induce vomiting. Immediately call a poison center or doctor.[3][4]

Accidental Release Measures

For spills, prevent the dust from dispersing.[3] Non-involved personnel should be kept away from the leakage area.[3] The spilled material should be swept up into an airtight container for proper disposal in accordance with local, regional, and national regulations.[3] Prevent the product from entering drains.[3]

Toxicological Information and Potential Health Effects

While specific toxicological studies on this compound are limited in the public domain, information on the parent compound, biphenyl (B1667301), and related polybrominated biphenyls (PBBs) can provide insights into its potential hazards.

Acute Toxicity

The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][2] It is corrosive and causes severe skin burns and eye damage.[1][3][4]

Potential for Genotoxicity and Carcinogenicity

Studies on biphenyl suggest that its metabolites may be more genotoxic than the parent compound.[7] While biphenyl itself has shown mixed results in genotoxicity assays, some studies have reported DNA strand breaks in mice at high doses.[7] The International Agency for Research on Cancer (IARC) has classified related compounds like polybrominated biphenyls as "possibly carcinogenic to humans" (Group 2B).

Inferred Metabolic Activation and Potential Toxicological Pathway

Caption: A hypothesized metabolic pathway and potential toxicological outcomes for this compound.

It is hypothesized that this compound, similar to biphenyl, undergoes metabolic activation in the liver, primarily through hydroxylation by cytochrome P450 enzymes. The resulting hydroxylated metabolites could be more reactive and potentially genotoxic.

Experimental Protocols: Safe Handling and Quenching

Protocol: Laboratory Scale Reaction Quenching

-

Preparation: Ensure the reaction is complete by an appropriate analytical method (e.g., TLC, LC-MS). The quenching procedure should be performed in a chemical fume hood.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath to control any potential exotherm during quenching.

-

Quenching Agent: Slowly and carefully add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), to the reaction mixture with stirring. This will neutralize any acidic byproducts and react with any remaining benzylic bromide.

-

Extraction: Once the quenching is complete (e.g., cessation of gas evolution), transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Waste Disposal: Dispose of all aqueous and solid waste in appropriately labeled hazardous waste containers according to institutional guidelines.

Conclusion

This compound is a valuable synthetic building block, but its use demands strict adherence to safety protocols. It is a corrosive and acutely toxic compound that requires careful handling in a controlled laboratory environment with appropriate personal protective equipment. While specific data on its long-term health effects are scarce, the known toxicology of related biphenyl compounds suggests a potential for genotoxicity and carcinogenicity, warranting a cautious approach. By following the guidelines outlined in this document, researchers can mitigate the risks and safely harness the synthetic potential of this reagent.

References

- 1. researchgate.net [researchgate.net]

- 2. Identifying Metabolic Signatures of Bisphenol Analog Exposure: Implication for Rapid Toxicity Screening of New Alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgsyn.org [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 4,4'-Bis(bromomethyl)biphenyl as a Versatile Synthetic Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Bis(bromomethyl)biphenyl stands as a crucial bifunctional building block in modern organic synthesis and materials science. Its rigid biphenyl (B1667301) core, coupled with two reactive benzylic bromide functionalities, makes it an exceptionally versatile intermediate for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis of this compound and its primary applications as a crosslinking agent in the formation of advanced polymers, a key component in the architecture of porous organic polymers (POPs), and a dielectrophilic precursor for the synthesis of macrocycles and other novel organic compounds. Detailed experimental protocols, comparative quantitative data, and graphical representations of synthetic pathways are presented to offer a comprehensive resource for researchers in academia and industry.

Introduction

The strategic importance of bifunctional organic intermediates cannot be overstated in the fields of medicinal chemistry, polymer science, and materials development. This compound, with its well-defined geometry and dual reactive sites, serves as an exemplary scaffold for extending molecular frameworks in a linear and predictable manner. The benzylic nature of the carbon-bromine bonds enhances their reactivity towards nucleophilic substitution, making this compound an ideal candidate for a wide array of chemical transformations. This guide will systematically detail the synthesis and major applications of this pivotal intermediate.

Synthesis of the Core Intermediate: this compound

The most prevalent and industrially viable method for the synthesis of this compound is the free-radical bromination of its precursor, 4,4'-dimethylbiphenyl. This reaction typically employs a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

General Reaction Pathway: Radical Bromination

The synthesis proceeds via a free-radical chain mechanism, initiated by light or a chemical initiator, leading to the sequential bromination of the two methyl groups.

Figure 1: General mechanism for the free-radical bromination of 4,4'-dimethylbiphenyl.

Comparative Synthesis Protocols

Various protocols have been developed to optimize the yield and purity of this compound. Key parameters include the choice of brominating agent, initiator, solvent, and reaction conditions.

| Precursor | Brominating Agent | Initiator/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4'-Methylbiphenyl-2-carbonitrile | N-Bromosuccinimide | 2,2'-Azobis(2,4-dimethylvaleronitrile) | Methylene (B1212753) Chloride | 45-47 | 3 | 80.5 | [1] |

| 4'-Methylbiphenyl-2-carbonitrile | N-Bromosuccinimide | 2,2'-Azobisisobutyronitrile | Methylene Chloride | 45-47 | 3 | 79.2 | [1] |

| 4'-Methylbiphenyl-2-carboxylic acid | N-Bromosuccinimide | 2,2'-Azobis(2,4-dimethylvaleronitrile) | Methylene Chloride | 45-47 | 3 | 80.5 | [1] |

| 4'-Methylbiphenyl-2-carbonitrile | N-Bromophthalimide | 2,2'-Azobis(2,4-dimethylvaleronitrile) | Carbon Tetrachloride | 77-78 | 1 | 71.5 | [1] |

Table 1: Summary of quantitative data for the synthesis of bromomethylbiphenyl compounds.

Detailed Experimental Protocol: Synthesis of 4'-Bromomethylbiphenyl-2-carbonitrile[1]

This protocol provides a representative method for the bromination of a biphenyl precursor.

Materials:

-

4'-Methylbiphenyl-2-carbonitrile (63.2 g)

-

N-Bromosuccinimide (58.8 g)

-

2,2'-Azobis(2,4-dimethylvaleronitrile) (90 mg)

-

Methylene chloride (180 g)

-

Water

Equipment:

-

Four-necked glass flask

-

Stirrer

-

Reflux condenser

Procedure:

-

Charge the flask with methylene chloride, 4'-methylbiphenyl-2-carbonitrile, N-bromosuccinimide, and 2,2'-azobis(2,4-dimethylvaleronitrile).

-

Heat the reaction mixture to reflux with stirring at an internal temperature of 45-47 °C for 3 hours.

-

Continue refluxing for an additional hour.

-

Cool the mixture to an internal temperature of 35-38 °C.

-

Wash the reaction mixture twice with 200 g of water to transfer the succinimide (B58015) byproduct into the aqueous layer.

-

Gradually cool the methylene chloride layer to 0 °C to crystallize the product.

-

Recover the white crystals by filtration, wash with cold methylene chloride, and dry to yield 4'-bromomethylbiphenyl-2-carbonitrile.

Application as a Crosslinking Agent and Polymer Building Block

The bifunctionality of this compound makes it an excellent crosslinking agent and monomer for polycondensation reactions. It can react with various dinucleophiles to form linear or crosslinked polymers with enhanced thermal and mechanical properties.

Synthesis of Polysulfides

This compound can undergo polycondensation with dithiols to produce polysulfides, a class of polymers with high thermal and chemical resistance.

Figure 2: Workflow for the synthesis of polysulfides.

Detailed Experimental Protocol: Polycondensation with 4,4'-Bis(mercaptomethyl)biphenyl

Materials:

-

This compound

-

4,4'-Bis(mercaptomethyl)biphenyl

-

Potassium carbonate (or other suitable base)

-

N,N-Dimethylformamide (DMF) or other polar aprotic solvent

Procedure:

-

In a reaction vessel, dissolve 4,4'-bis(mercaptomethyl)biphenyl and a suitable base in the chosen solvent.

-

Add a solution of this compound to the mixture.

-

Heat the reaction mixture under an inert atmosphere.

-

After the reaction is complete, cool the mixture and precipitate the polymer by adding a non-solvent.

-

Filter, wash, and dry the resulting polysulfide polymer.

Application in the Synthesis of Porous Organic Polymers (POPs)

POPs are a class of materials characterized by high surface areas and tunable porosity, making them suitable for applications in gas storage, separation, and catalysis. This compound can be used as a building block to create flexible porous aromatic frameworks (PAFs).

Synthesis of Flexible Porous Aromatic Frameworks

Through C(sp³)–C(sp³) coupling reactions, this compound can be polymerized to form flexible PAFs with well-defined structures.[2]

Figure 3: Synthesis of a flexible porous aromatic framework (P4).[2]

Detailed Experimental Protocol: Synthesis of Poly(this compound) (P4)[2]

Materials:

-

This compound

-

Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

-

2,2'-Bipyridyl

-

Dehydrated N,N-Dimethylformamide (DMF)

Procedure:

-

In a glovebox, add Ni(cod)₂ and 2,2'-bipyridyl to a flask containing dehydrated DMF.

-

Heat the mixture to activate the catalyst.

-

Add this compound to the catalyst solution.

-

Stir the reaction mixture at an elevated temperature for a specified time.

-

After cooling, quench the reaction and precipitate the polymer.

-

Collect the polymer by filtration, wash with various solvents, and dry under vacuum.

Quantitative Data for P4:

-

Thermal Stability (Td, 10% loss): > 420 °C[2]

Application in Macrocycle Synthesis

The defined length and reactive ends of this compound make it an ideal dielectrophile for the synthesis of macrocycles, including cyclophanes, by reacting with dinucleophiles such as dithiols or diamines.

Synthesis of Dithiacyclophanes

The reaction of this compound with dithiols under high dilution conditions can lead to the formation of macrocyclic dithiacyclophanes.

Detailed Experimental Protocol: General Macrocyclization with Dithiols

Materials:

-

This compound

-

A suitable dithiol (e.g., 1,4-butanedithiol)

-

A base (e.g., cesium carbonate)

-

A polar aprotic solvent (e.g., DMF)

Procedure:

-

Set up a reaction vessel for high-dilution conditions.

-

Separately prepare solutions of this compound and the dithiol with the base in the chosen solvent.

-

Simultaneously add both solutions dropwise to a larger volume of the solvent under vigorous stirring over an extended period.

-

After the addition is complete, continue stirring the reaction mixture.

-

Work up the reaction by removing the solvent and purifying the crude product by column chromatography or recrystallization to isolate the macrocycle.

Other Synthetic Applications

Beyond polymerization and macrocyclization, the reactive bromomethyl groups can be converted to other functionalities, further expanding the synthetic utility of the biphenyl core. A notable example is the Arbuzov reaction to form bis(phosphonates).

Synthesis of 4,4'-Bis(phosphonomethyl)biphenyl Tetraethyl Ester[3]

Materials:

-

This compound (16.97 g, 49.9 mmoles)

-

Triethyl phosphite (B83602) (52.04 ml, 299.4 mmoles)

-

Water

Equipment:

-

250 ml flask with a cooler

-

Oil heating bath

-

Magnetic stirrer

Procedure:

-

Place this compound and triethyl phosphite in the flask.

-

Heat the mixture to 140 °C with magnetic agitation for 5 hours.

-

After the reaction, separate the excess triethyl phosphite by distillation.

-

Redissolve the white solid residue in 50 ml of ethanol and evaporate to dryness under vacuum. Repeat this step twice.

-

Dissolve the residue in 30 ml of ethanol and pour it slowly into a beaker containing water and ice.

-

Filter the resulting precipitate, wash with iced water, and dry under vacuum at 40 °C.

Quantitative Data:

-

Yield: 92.8% (21.02 g) of 4,4'-bis(phosphonomethyl)biphenyl tetraethyl ester.[3]

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its rigid structure and dual reactive handles provide a reliable platform for the construction of a diverse range of molecular architectures, from high-performance polymers and porous materials to complex macrocycles. The synthetic routes to this intermediate are well-established, and its reactivity is predictable, making it an essential tool for chemists and material scientists. The detailed protocols and comparative data presented in this guide aim to facilitate its effective utilization in research and development, paving the way for the creation of novel materials and molecules with advanced properties and functions.

References

- 1. Tailored preparation of porous aromatic frameworks in a confined environment - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Flexible porous organic polymers constructed using C(sp3)–C(sp3) coupling reactions and their high methane-storage capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted synthesis of a porous aromatic framework with a high adsorption capacity for organic molecules - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Applications of 4,4'-Bis(bromomethyl)biphenyl

Introduction

4,4'-Bis(bromomethyl)biphenyl is a versatile organic compound characterized by a biphenyl (B1667301) core functionalized with two bromomethyl groups at the para positions. This specific arrangement of reactive sites makes it a valuable building block in various fields of chemical synthesis and materials science. The bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions, while the biphenyl unit provides rigidity, thermal stability, and unique electronic properties to the resulting structures. This technical guide provides a comprehensive overview of the primary applications of this compound, focusing on its role in the synthesis of porous organic polymers, as a cross-linking agent, in the development of materials for organic electronics, and in biomedical applications.

Core Applications of this compound

The utility of this compound stems from its bifunctional nature, allowing it to act as a linker or monomer in the construction of larger, complex molecular architectures.[1] Its primary applications are centered around polymer chemistry and materials science.

Synthesis of Porous Organic Polymers (POPs)

This compound is extensively used as a monomer for the synthesis of various classes of porous organic polymers (POPs), including Conjugated Microporous Polymers (CMPs).[2][3] These materials are of significant interest due to their high surface area, tunable porosity, and excellent chemical and thermal stability, making them suitable for applications in gas storage, separation, and catalysis.[4]

The biphenyl unit contributes to the formation of a rigid and extended π-conjugated network, which is a defining feature of CMPs.[2] The polymerization reactions typically involve coupling the bromomethyl groups with other monomers.

Data Presentation: Properties of Porous Organic Polymers Synthesized with this compound

| Polymer ID | Co-monomer(s) | Polymerization Type | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Decomposition Temp. (TGA, Td10) (°C) | Reference |

| TPE-Ph-BSu CMP | 1,4-Phenylenediboronic acid, other brominated monomers | Suzuki Coupling | 67 | 2.0 (pore size in nm) | 535 | [5] |

| TBN-BSU CMP | 2,7,10,15-Tetraethynyldibenzo[g,p]chrysene | Sonogashira Cross-Coupling | 391 | 0.30 | >371 | [6] |

| Py-BSU CMP | 1,3,6,8-Tetraethynylpyrene | Sonogashira Cross-Coupling | - | - | >371 | [6] |

Experimental Protocols

General Procedure for the Synthesis of a Conjugated Microporous Polymer via Suzuki Coupling:

A mixture of this compound, a diboronic acid or ester co-monomer, a palladium catalyst such as Pd(PPh₃)₄, and a base (e.g., K₂CO₃ or Cs₂CO₃) is prepared in a suitable solvent system, often a mixture of DMF, toluene, and water.[5] The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120°C for 2 to 3 days.[5] After cooling to room temperature, the precipitated polymer is collected by filtration. To remove any unreacted monomers and catalyst residues, the crude product is washed extensively with various solvents such as water, methanol (B129727), acetone, and THF.[1] Further purification is often carried out by Soxhlet extraction with methanol and dichloromethane (B109758) for an extended period (e.g., 48 hours).[1] The final polymer is then dried under vacuum at an elevated temperature (e.g., 70-100°C) to yield the pure product as a powder.[1][5]

Mandatory Visualization

Cross-Linking Agent in Polymer Synthesis

The two reactive bromomethyl groups of this compound enable it to act as an effective cross-linking agent.[7] Cross-linking is a crucial process in polymer chemistry that transforms linear polymer chains into a three-dimensional network, thereby enhancing properties such as mechanical strength, thermal stability, and chemical resistance.[8]

Data Presentation: Effect of this compound as a Cross-linker

| Polymer System | Base Monomer(s) | Cross-linker Content (%) | Swelling Ratio | Compressive Modulus (MPa) | Reference |

| Acrylate Polymer | 2-phenylphenolmonoacrylate | 5 | Varies | ~1.5 | [9] |

| Acrylate Polymer | 2-phenylphenolmonoacrylate | 10 | Varies | ~2.0 | [9] |

| Acrylate Polymer | 4-phenylphenolmonoacrylate | 5 | Varies | ~2.5 | [9] |

| Acrylate Polymer | 4-phenylphenolmonoacrylate | 10 | Varies | ~3.0 | [9] |

Note: Swelling ratios in the referenced study showed an unexpected trend, hypothesized to be due to intramolecular interactions.[9]

Experimental Protocols

General Procedure for Free Radical Polymerization and Cross-linking:

A solution of the primary monomer(s) (e.g., acrylates), this compound as the cross-linking agent, and a free radical initiator (e.g., AIBN) in a suitable solvent is prepared. The solution is degassed and then heated to initiate polymerization. The reaction is allowed to proceed for a specified time to form the cross-linked polymer network. The resulting polymer is then purified to remove unreacted monomers and initiator residues, typically by washing with appropriate solvents, and then dried. The degree of cross-linking can be controlled by varying the molar ratio of the cross-linking agent to the primary monomer.[9]

Mandatory Visualization

Biomedical and Pharmaceutical Applications

In the field of drug development, this compound has been utilized as a linker for "peptide stapling".[10] Peptide stapling is a strategy to constrain a peptide in a specific conformation, often an α-helix, to enhance its biological activity, stability against proteolysis, and cell permeability.[11] This is particularly relevant for inhibiting protein-protein interactions that are considered challenging drug targets.[12][13]

The two bromomethyl groups can react with nucleophilic side chains of amino acids, such as the thiol groups of two cysteine residues, to form a covalent bridge, or "staple".[10]

Experimental Protocols

General Procedure for Peptide Stapling via S-alkylation:

A linear peptide containing two cysteine residues at appropriate positions (e.g., i, i+7) is synthesized using standard solid-phase peptide synthesis. The stapling reaction can be performed either on the solid support or in solution. For on-resin stapling, after deprotection of the cysteine side chains, the resin-bound peptide is treated with one equivalent of this compound in the presence of a base (e.g., Cs₂CO₃) and a phase-transfer catalyst (e.g., TBAI) in a solvent like DMF overnight.[10] For solution-phase stapling, the purified linear peptide is dissolved in a suitable solvent, and the stapling reagent is added. After the reaction is complete, the stapled peptide is cleaved from the resin (if applicable), purified by reverse-phase HPLC, and its structure is confirmed by mass spectrometry.[10]

Mandatory Visualization

This compound is a highly valuable and versatile building block in modern chemistry. Its rigid biphenyl core and two reactive bromomethyl groups make it an ideal candidate for constructing a wide array of functional materials. Its applications in the synthesis of porous organic polymers for gas storage and catalysis, as a cross-linking agent to enhance the properties of polymers, and as a linker in the development of novel peptide-based therapeutics highlight its significance. The ongoing research in these areas is expected to further expand the utility of this compound in materials science, organic electronics, and drug discovery.

References

- 1. Procedure for preparation of Co/Al coordinated conjugated microporous polymer [protocols.io]

- 2. Preparation and Application of Conjugated Microporous Polymers [manu56.magtech.com.cn]

- 3. Controlled synthesis of conjugated microporous polymer films: versatile platforms for highly sensitive and label-free chemo- and biosensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in porous organic polymers: syntheses, structures, and diverse applications - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 5. smr.nsysu.edu.tw [smr.nsysu.edu.tw]

- 6. mdpi.com [mdpi.com]

- 7. DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarworks.sjsu.edu [scholarworks.sjsu.edu]

- 9. DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stapled Peptides-A Useful Improvement for Peptide-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BJOC - Peptide stapling by late-stage Suzuki–Miyaura cross-coupling [beilstein-journals.org]

- 13. Design-rules for stapled peptides with in vivo activity and their application to Mdm2/X antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Porous Organic Polymers Using 4,4'-Bis(bromomethyl)biphenyl: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porous organic polymers (POPs) are a class of materials characterized by their high surface area, tunable porosity, and robust chemical and thermal stability. These properties make them highly attractive for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery. This document provides detailed application notes and experimental protocols for the synthesis of POPs, specifically hypercrosslinked polymers (HCPs), using 4,4'-Bis(bromomethyl)biphenyl as a key building block or crosslinker. The primary synthetic method described is the Friedel-Crafts alkylation reaction, a versatile and efficient way to create highly crosslinked, porous three-dimensional networks.